

Crystal Structure Analysis of 2-Amino-4,6-dimethylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-4,6-dimethylpyridine

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. While the initial focus was on the pyridine analog, publicly available crystallographic data is more robust for the closely related 2-amino-4,6-dimethylpyrimidine. This compound is a significant heterocyclic amine with applications in medicinal chemistry and materials science. Understanding its three-dimensional structure is crucial for predicting its physicochemical properties, designing novel derivatives with enhanced biological activity, and controlling its solid-state properties. This guide will delve into the crystallographic data of various forms of 2-amino-4,6-dimethylpyrimidine, detail the experimental protocols for its structural determination, and provide a visual workflow of the analytical process.

Quantitative Crystallographic Data

The crystal structure of 2-amino-4,6-dimethylpyrimidine has been determined in several different forms, including as a cation in a salt and as a component in a co-crystal. The following tables summarize the key crystallographic parameters for these structures, allowing for easy comparison.

Table 1: Crystallographic Data for 2-Amino-4,6-dimethylpyrimidinium Compounds

Compound Name	Formula	Crystal System	Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (Å³)	Z
2-Amino-4,6-dimethylpyrimidinium	C ₆ H ₁₀ N ₃ ⁺ ·H ₂ PO ₄ ⁻	Monoclinic	P2 ₁ /n	11.743 (2)	4.8266 (10)	16.940 (3)	95.55(3)	955.6(3)	4
dihydropyrimidinophosphate[1]									
2-Amino-4,6-dimethylsorbic acid (1/1)	C ₆ H ₉ N ₃ ⁺ ·C ₆ H ₈ O ₂	Triclinic	P ₁	7.8441 (6)	-	-	-	-	-
[2]									

Table 2: Selected Bond Lengths and Angles for 2-Amino-4,6-dimethylpyrimidinium Cation

Feature	Bond/Angle	Length (Å) / Angle (°)
Bond Lengths	C-N (pyrimidine ring, avg.)	~1.34
C-C (pyrimidine ring, avg.)		~1.38
C-N (amino group)		~1.33
Bond Angles	N-C-N (pyrimidine ring)	~125°
C-N-C (pyrimidine ring)		~115°

Note: The data in Table 2 are generalized from typical pyrimidine structures and the provided search results. For precise values, direct consultation of the crystallographic information files (CIFs) is recommended.

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound, followed by X-ray diffraction data collection and structure refinement.

Synthesis and Crystallization

The synthesis of 2-amino-4,6-dimethylpyrimidine can be achieved through the reaction of a guanidine salt with acetyl acetone in an aqueous alkaline medium.[\[3\]](#)

Example Synthesis Protocol:

- To 250 parts of water, add 135.5 parts of guanidine nitrate and 33.5 parts of sodium carbonate.[\[3\]](#)
- Add 100 parts of acetyl acetone to the slurry.[\[3\]](#)
- Heat the mixture to 95-100 °C for two hours, during which time large crystals will form.[\[3\]](#)
- Cool the slurry to room temperature and dilute it with water.[\[3\]](#)
- Further cool the solution to 10 °C, hold for one hour, and then filter to collect the crystals.[\[3\]](#)

- The collected crystals can be purified by recrystallization from a suitable solvent, such as isopropyl ether, to obtain high-purity white crystals of **2-amino-4,6-dimethylpyridine**.^[4]

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystal.

General Data Collection Protocol:

- A suitable single crystal of the compound is selected and mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and protect it from X-ray damage.
- The diffractometer, equipped with a radiation source (e.g., Mo K α radiation, $\lambda = 0.71073 \text{ \AA}$), is used to irradiate the crystal.^{[1][2]}
- As the crystal is rotated, a series of diffraction patterns are collected by a detector (e.g., a CCD detector).^[1]
- The collected data are then processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l).

Structure Solution and Refinement

The final step is to solve the crystal structure from the diffraction data.

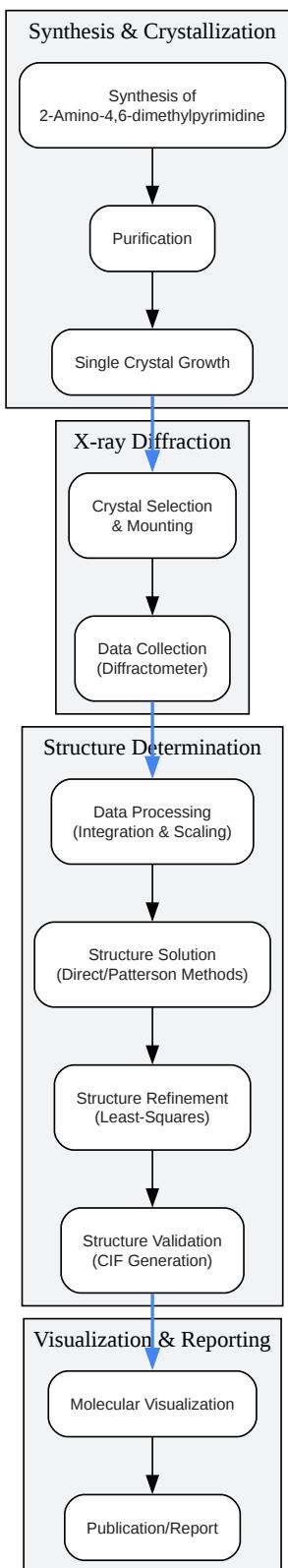
Structure Solution and Refinement Protocol:

- The space group of the crystal is determined from the symmetry of the diffraction pattern.
- Initial atomic positions are determined using direct methods or Patterson methods.
- The structural model is then refined against the experimental data using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

- The quality of the final structure is assessed using metrics such as the R-factor.

Experimental Workflow

The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule like 2-amino-4,6-dimethylpyrimidine.



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Caption: Workflow for Crystal Structure Analysis.

This guide provides a foundational understanding of the crystal structure analysis of 2-amino-4,6-dimethylpyrimidine. For drug development professionals and researchers, this information is pivotal for structure-activity relationship (SAR) studies, polymorph screening, and the rational design of new chemical entities.

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